(S,R,S)-AHPC TFA: A Technical Guide to its Core Function in Targeted Protein Degradation
(S,R,S)-AHPC TFA: A Technical Guide to its Core Function in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC TFA is the trifluoroacetic acid salt of (S,R,S)-AHPC, a potent and highly utilized small molecule ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Also known by the synonym VH032-NH2, this compound serves as a fundamental building block in the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting a target protein, co-opt the cell's own machinery to induce its complete degradation.[4][5] (S,R,S)-AHPC functions as the critical "anchor" that hijacks the VHL E3 ligase, initiating a catalytic cycle of targeted protein destruction. This guide provides an in-depth overview of its mechanism, quantitative binding characteristics, and the experimental protocols used to validate its function.
The Ubiquitin-Proteasome System and the VHL E3 Ligase
The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for maintaining protein homeostasis through the degradation of unwanted or misfolded proteins. This process involves a three-enzyme cascade (E1, E2, and E3) that attaches a polyubiquitin chain to a substrate protein, marking it for destruction by the 26S proteasome. The E3 ubiquitin ligases provide substrate specificity for this process.
The VHL protein is the substrate recognition component of the Cullin 2 RING E3 ligase complex (CRL2^VHL^).[6] This multi-subunit complex is comprised of the VHL protein, Elongin B, Elongin C, Cullin 2, and the RING box protein 1 (Rbx1). (S,R,S)-AHPC mimics the hydroxylated proline residue of Hypoxia-Inducible Factor 1α (HIF-1α), a natural substrate of VHL, thereby enabling its recruitment for targeted degradation.[7]
Mechanism of Action: Hijacking the UPS with (S,R,S)-AHPC-based PROTACs
A PROTAC molecule is a heterobifunctional chemical entity comprising three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ligase (the "anchor"), and a chemical linker. When (S,R,S)-AHPC is used as the anchor, the PROTAC orchestrates protein degradation through the following catalytic cycle:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the POI and the VHL E3 ligase, forming a transient POI-PROTAC-VHL ternary complex.[4] The formation and stability of this complex are crucial for degradation efficiency.
-
Ubiquitination : By bringing the POI into close proximity, the VHL E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI.
-
Polyubiquitination : A chain of multiple ubiquitin molecules is assembled on the POI. This polyubiquitin chain serves as a potent degradation signal.
-
Proteasomal Degradation : The 26S proteasome recognizes the polyubiquitinated POI and degrades it into small peptides.
-
Recycling : The PROTAC molecule is then released and can engage another POI and E3 ligase, repeating the cycle and enabling the degradation of multiple target proteins with a single PROTAC molecule.[4]
Quantitative Data
The binding affinity of the E3 ligase ligand is a critical parameter for the efficacy of a PROTAC. (S,R,S)-AHPC is derived from the well-characterized VHL ligand VH032. The degradation efficiency of a final PROTAC is typically measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Compound/Ligand | Target | Measurement | Value | Method |
| VH032 | VHL E3 Ligase | K | 185 nM | Not Specified[6][8][9] |
| VH101 | VHL E3 Ligase | K | 44 nM | Not Specified[6] |
| VHL Ligand 14 | VHL E3 Ligase | IC | 196 nM | Not Specified[10] |
| GMB-475 | BCR-ABL1 | IC | 1.11 µM | Cellular Degradation[2] |
| ARV-771 | BET Proteins | DC | <1 nM | Cellular Degradation[11] |
| ARD-266 | Androgen Receptor | DC | 0.2 - 1 nM | Cellular Degradation[10] |
Experimental Protocols
A series of biophysical and cell-based assays are required to develop and validate an (S,R,S)-AHPC-based PROTAC.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity
Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the PROTAC binding to the purified VHL E3 ligase complex (typically VCB: VHL-ElonginC-ElonginB).[7][12]
Materials:
-
Purified VCB protein complex (≥95% purity).
-
Synthesized PROTAC compound.
-
ITC instrument (e.g., MicroCal ITC200).
-
Identical, degassed dialysis buffer for both protein and ligand (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).[13]
-
Hamilton syringe.
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the VCB protein into the final ITC buffer.
-
Dissolve the PROTAC in the exact same buffer batch used for dialysis to minimize heats of dilution.[13]
-
Accurately determine the concentrations of both the protein (e.g., by A280) and the PROTAC. Typical concentrations are 10-50 µM protein in the cell and a 10-fold higher concentration of PROTAC in the syringe.[13]
-
Degas all solutions immediately before use.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Equilibrate the instrument by performing buffer-into-buffer titrations until a stable, low-heat baseline is achieved.
-
-
Titration:
-
Load the VCB solution into the sample cell (~200-300 µL).
-
Load the PROTAC solution into the injection syringe (~40-100 µL).
-
Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the PROTAC into the protein solution while stirring.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the K
d, stoichiometry (n), and enthalpy (ΔH).[14][15]
-
Protocol 2: Western Blot for Cellular Protein Degradation
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and determine the DC50 and Dmax values.[4][16][17]
Materials:
-
Cell line expressing the target protein.
-
PROTAC compound and vehicle control (DMSO).
-
Cell culture reagents, plates (e.g., 24-well plates).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment and reagents.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescent substrate and imaging system.
Methodology:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[18]
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set duration (e.g., 16-24 hours).[17]
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer to each well, incubate on ice, and scrape to collect the cell lysate.
-
Clarify lysates by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
Immunoblotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[17]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Perform densitometry analysis on the bands using imaging software. Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Buy (S,R,S)-AHPC-C7-amine (dihydrochloride) | 2415256-17-4 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. youtube.com [youtube.com]
- 15. epublications.marquette.edu [epublications.marquette.edu]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
